molecular formula C9H12O2 B062544 Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate CAS No. 191278-70-3

Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate

Cat. No. B062544
M. Wt: 152.19 g/mol
InChI Key: XPEFTNCMWXJTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate (MMCDC) is a chemical compound that belongs to the class of cyclohexadienes. It is commonly used in scientific research due to its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate is not fully understood. However, it is believed to act as a nucleophile and undergo various reactions with other molecules. It can also undergo oxidation and reduction reactions, leading to the formation of different products.

Biochemical And Physiological Effects

Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate has been studied for its potential biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties. Furthermore, it has been studied for its potential use as a neuroprotective agent and in the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate in lab experiments is its high purity and yield. Furthermore, it has a unique chemical structure that makes it suitable for a wide range of applications. However, one of the limitations of using Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate is its potential toxicity. Therefore, it should be handled with care and proper safety precautions should be taken.

Future Directions

There are several future directions for the study of Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate. One direction is to further explore its potential therapeutic properties and its use in the pharmaceutical industry. Another direction is to study its potential use in the synthesis of new natural products. Furthermore, there is a need for further studies to fully understand its mechanism of action and potential toxicity.
Conclusion:
In conclusion, Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate is a chemical compound that has a wide range of potential applications in scientific research. It can be synthesized through several methods, and its unique chemical structure makes it suitable for a wide range of applications. Although its mechanism of action and potential toxicity are not fully understood, it has been studied for its potential therapeutic properties and its use in the pharmaceutical industry. Further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate can be achieved through several methods. One of the most common methods is the Diels-Alder reaction between 2-methylcyclohexa-1,3-diene and methyl acrylate. This reaction is catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The yield of this synthesis method is high, and the product is of high purity.

Scientific Research Applications

Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate has a wide range of potential applications in scientific research. It has been used in the synthesis of various natural products, such as alkaloids and terpenes. It can also be used as a precursor for the synthesis of other cyclohexadienes. Furthermore, Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate has been studied for its potential use in the pharmaceutical industry due to its unique chemical structure and potential therapeutic properties.

properties

CAS RN

191278-70-3

Product Name

Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 2-methylcyclohexa-1,5-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-7-5-3-4-6-8(7)9(10)11-2/h4,6H,3,5H2,1-2H3

InChI Key

XPEFTNCMWXJTNW-UHFFFAOYSA-N

SMILES

CC1=C(C=CCC1)C(=O)OC

Canonical SMILES

CC1=C(C=CCC1)C(=O)OC

synonyms

1,5-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(9CI)

Origin of Product

United States

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